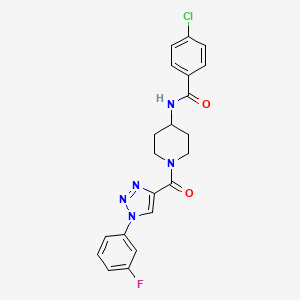

4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its unique structure incorporating chlorobenzamide, fluorophenyl triazole, and piperidine elements

Vorbereitungsmethoden

Synthetic routes for 4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide often involve multi-step reactions:

Synthesis of Intermediate Compounds

: Begin by synthesizing key intermediates such as 4-chlorobenzamide and 3-fluorophenyl triazole.

Coupling Reactions

: The intermediates undergo a coupling reaction, usually in the presence of coupling agents like carbodiimides or phosphonium salts, to form the final compound.

Reaction Conditions

: Typical conditions may include temperatures ranging from 0°C to 50°C, and solvents like dichloromethane or dimethylformamide. Industrial production may employ optimized conditions for scalability, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions:

Oxidation

: Can be oxidized under the influence of oxidizing agents such as potassium permanganate, forming oxidized derivatives.

Reduction

: May undergo reduction reactions with reagents like lithium aluminium hydride, yielding reduced products.

Substitution

: Nucleophilic or electrophilic substitution reactions can occur at different positions, especially on the aromatic rings.

Common Reagents and Conditions

: Depending on the desired reaction, conditions may include catalysts (like palladium), specific temperatures, and solvents (like ethanol or water).

Major Products

: These reactions can yield a variety of derivatives, each potentially useful for further study or application.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide finds applications in:

Chemistry

: Used as a building block for synthesizing more complex molecules.

Biology

: Examined for its potential as a biochemical tool or probe in cellular studies.

Medicine

: Investigated for its activity as a pharmacological agent, possibly for therapeutic effects.

Industry

: Applied in material science or as an intermediate in the production of other chemicals.

Wirkmechanismus

The compound’s mechanism involves interacting with specific molecular targets:

Molecular Targets

: May include enzymes, receptors, or other cellular proteins.

Pathways

: It can modulate biochemical pathways by binding to its targets, influencing processes such as signal transduction or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparing with similar compounds like 4-chloro-N-(1-(2-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide:

Uniqueness

: The fluorophenyl triazole moiety differentiates it from similar compounds, potentially imparting unique biological or chemical properties.

Similar Compounds

: Other derivatives of chlorobenzamide and triazole groups can exhibit overlapping, yet distinct characteristics and applications.

This compound stands out due to its structural intricacy and the diverse applications stemming from its unique combination of functional groups and reactive sites.

Biologische Aktivität

4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 3-fluorophenyl group attached to a triazole moiety, which is known for its bioactive properties. The molecular formula is C18H19ClFN5O, with a molecular weight of approximately 373.83 g/mol.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For example:

- Inhibition of PARP1 : Research indicates that triazole derivatives can inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. Compounds with similar structures showed IC50 values ranging from 18 µM to 57.3 µM against various cancer cell lines .

- Mechanism of Action : The mechanism involves the enhancement of apoptosis through the activation of caspases and increased phosphorylation of H2AX, indicating DNA damage response. This suggests that triazole-based compounds may be effective in inducing cell death in cancer cells .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored:

- Antitrypanosomal Activity : In studies evaluating triazole analogs against Trypanosoma cruzi, several compounds demonstrated potent activity with IC50 values significantly lower than standard treatments . This highlights the potential for developing new treatments for Chagas disease.

- Antibacterial Properties : Triazole compounds have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited MIC values comparable to established antibiotics like norfloxacin .

Study on Anticancer Efficacy

A specific study involving a series of triazole derivatives examined their effects on MCF-7 breast cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also induced significant apoptosis through caspase activation and PARP cleavage .

Study on Antimicrobial Efficacy

Another research effort focused on the efficacy of triazole hybrids against T. cruzi. The study demonstrated that certain analogs could effectively reduce parasite load in vitro while maintaining good bioavailability predictions .

Data Tables

| Activity Type | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | 4-chloro-N-(...)-benzamide | 18 - 57.3 | PARP1 inhibition |

| Antitrypanosomal | Triazole analogs (various) | ≤ 6.20 | Trypanocidal activity |

| Antibacterial | Triazole derivatives | ≤ 2 | Inhibition of bacterial growth |

Eigenschaften

IUPAC Name |

4-chloro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN5O2/c22-15-6-4-14(5-7-15)20(29)24-17-8-10-27(11-9-17)21(30)19-13-28(26-25-19)18-3-1-2-16(23)12-18/h1-7,12-13,17H,8-11H2,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXPTQQJRJBYGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.